2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate
Description
2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate (CAS: 431932-50-2) is a sulfonate ester derivative characterized by a substituted phenyl ring (ethoxy, formyl, and iodo groups at positions 2, 4, and 6, respectively) linked to a 4-chlorobenzenesulfonate moiety. The ethoxy group enhances lipophilicity, while the iodo and formyl groups offer sites for further functionalization. The 4-chlorobenzenesulfonate group contributes to stability and electronic effects .
Properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO5S/c1-2-21-14-8-10(9-18)7-13(17)15(14)22-23(19,20)12-5-3-11(16)4-6-12/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEZNQIPNTTZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate involves several steps, typically starting with the iodination of a suitable precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent. The formylation step can be achieved using formylating agents such as formic acid or formyl chloride. . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry
2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate has been explored for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in selectively inhibiting tumor cell proliferation while minimizing toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to modify its structure to produce derivatives with enhanced biological activity or other desired properties.
Synthesis Example:
A study demonstrated the use of this compound in synthesizing novel heterocyclic compounds that possess antimicrobial properties. The synthetic route involved nucleophilic substitution reactions, showcasing the versatility of this compound in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
The following compounds share a core structure but differ in substituents on either the phenyl ring or the benzenesulfonate/benzoate moiety:
Table 1: Structural and Physicochemical Properties
*TPSA: Topological Polar Surface Area
Key Observations
Electron Effects: 4-Chloro substituent (target compound and ): Electron-withdrawing, stabilizes the sulfonate group and enhances electrophilicity. 4-Methoxy substituent (): Electron-donating, reduces reactivity compared to chloro analogs.
Lipophilicity :
- The methyl group in increases lipophilicity (higher XLogP3 inferred), favoring membrane permeability.
- Iodo and ethoxy groups consistently contribute to higher molecular weights and lipophilicity across all analogs.
Synthetic Utility :
- The formyl group in all compounds enables Schiff base formation or condensation reactions.
- Iodo substituent allows for halogen bonding or radio-labeling in pharmaceutical applications.
Biological Activity
2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate (CAS No: 431910-28-0) is a chemical compound with potential applications in medicinal chemistry and biological research. Its unique structure, which includes an ethoxy group, a formyl group, and a sulfonate moiety, suggests that it may exhibit various biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 466.68 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClIO5S |
| Molecular Weight | 466.68 g/mol |
| CAS Number | 431910-28-0 |
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. A study evaluating various sulfonated compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonate group is critical for enhancing solubility and bioactivity in biological systems .
Anticancer Properties
There is emerging evidence suggesting that this compound may have anticancer effects. A case study involving structurally related compounds demonstrated that halogenated phenyl derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The iodophenyl group in particular has been associated with enhanced cytotoxicity against various cancer cell lines .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism.
- Interference with Cellular Signaling : The presence of the formyl group may allow for interaction with signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various sulfonated compounds, including derivatives of this compound. The results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.
Cytotoxicity Assay
In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cell death at micromolar concentrations. Flow cytometry analysis showed increased annexin V binding, indicating that the compound triggers apoptotic pathways .
Q & A
Q. What are the common synthetic routes for preparing 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate, and what critical parameters influence yield?
Synthesis typically involves sulfonation of 4-chlorobenzenesulfonyl chloride with a substituted phenol precursor. Critical parameters include reaction temperature (60–80°C), base selection (e.g., pyridine or triethylamine), and stoichiometric control of iodine sources. Moisture-sensitive steps require anhydrous conditions to avoid hydrolysis. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically optimize variables like catalyst loading and solvent polarity to maximize yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
Key techniques include:
- NMR spectroscopy (1H, 13C, DEPT-135) to confirm substituent positions and ester linkage integrity.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC-UV/vis with C18 columns to assess purity, using acetonitrile/water gradients. Discrepancies in spectral data (e.g., unexpected splitting in 1H NMR) should be resolved via 2D NMR (COSY, HSQC) to rule out diastereomeric impurities .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a versatile intermediate for synthesizing kinase inhibitors and antimicrobial agents. The iodophenyl moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonate group enhances solubility for in vitro bioactivity assays. Its formyl group is pivotal in Schiff base formations for metalloenzyme inhibition studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental results in the compound’s reactivity?
Integrate density functional theory (DFT) calculations with solvent-modeling approaches (e.g., COSMO-RS) to account for solvation effects. Validate via kinetic studies under controlled conditions (e.g., varying dielectric constants). For example, ICReDD’s hybrid computational-experimental workflows identify steric hindrance or solvent polarity as sources of divergence between predicted and observed reaction pathways .
Q. What advanced statistical methods are recommended for optimizing multi-step syntheses involving sensitive functional groups (e.g., formyl, iodo)?
- Response Surface Methodology (RSM) with central composite design to model non-linear interactions between temperature, catalyst concentration, and reaction time.
- Bayesian optimization for high-dimensional parameter spaces, particularly when handling iodine’s light sensitivity. Split-plot designs are ideal for steps requiring stringent temperature control (e.g., <5°C for iodo stability) .
Q. How does the electronic interplay between the iodophenyl and chlorobenzenesulfonate moieties influence catalytic applications?
The iodine atom acts as a σ-hole donor in halogen bonding, while the sulfonate group withdraws electron density, polarizing adjacent bonds. This synergy enhances substrate activation in cross-coupling reactions. Electrochemical studies (cyclic voltammetry) and Hammett plots quantify substituent effects on reaction rates, guiding catalyst design for C–C bond formation .
Q. What strategies address contradictory biological activity data across cell-based vs. enzyme assays?
- Perform parallel artificial membrane permeability assays (PAMPA) to evaluate cellular uptake limitations.
- Use isothermal titration calorimetry (ITC) to compare binding affinities in purified enzyme systems.
- Conduct chemical proteomics to identify off-target interactions in cellular environments .
Q. What mechanistic probes are recommended to study hydrolysis pathways of the sulfonate ester under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
